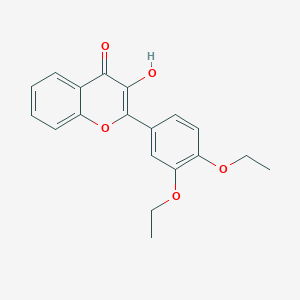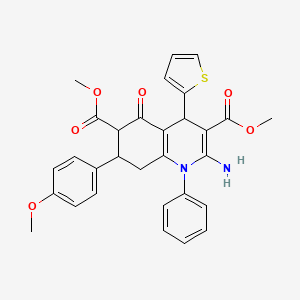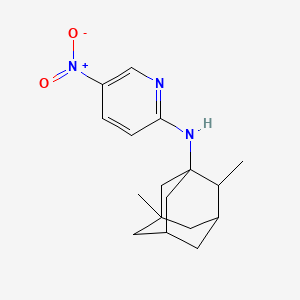
3-methyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-OL is a heterocyclic compound that contains both a pyrazole and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazol-5-ol with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of efficiency, scalability, and safety. Continuous-flow reactors allow for precise control over reaction conditions, leading to higher yields and reduced production times .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another heterocyclic compound with similar structural features.
1H-Tetrazole: Shares the tetrazole ring structure.
Pyrazole: Contains the pyrazole ring but lacks the tetrazole moiety.
Uniqueness
3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-OL is unique due to the presence of both pyrazole and tetrazole rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H6N6O |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
5-methyl-2-(2H-tetrazol-5-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C5H6N6O/c1-3-2-4(12)11(8-3)5-6-9-10-7-5/h2,8H,1H3,(H,6,7,9,10) |
InChI Key |
PIGKKVWRLJYESR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-[4-(diethylamino)benzylidene]-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11067522.png)
![2-{1-(4-fluorophenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11067526.png)
![Furan-3-carboxylic acid, 5-[3-(3-benzylureido)phenyl]-2-methyl-, ethyl ester](/img/structure/B11067540.png)

![8,8-dimethyl-3-(2-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11067569.png)
![4-[(4-bromobenzyl)oxy]-N-[2-methyl-5-(quinoxalin-2-yl)phenyl]benzamide](/img/structure/B11067578.png)
![3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11067579.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11067583.png)
![N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11067586.png)

![ethyl 4-({(E)-[4-oxo-3-(2-phenoxyethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B11067589.png)
![9-(2,5-dihydroxyphenyl)-2-(2-phenylethyl)-7,8-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B11067590.png)

